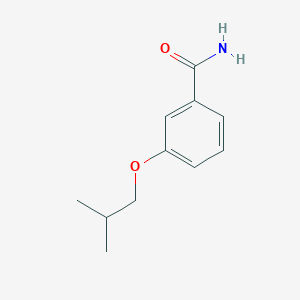
3-(2-Methylpropoxy)benzamide
Vue d'ensemble
Description
“3-(2-Methylpropoxy)benzamide” is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . The reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamide compounds can be determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The possibility of formation of intramolecular hydrogen bonding can be identified from structural parameter analysis .Chemical Reactions Analysis
The chemical reactions of benzamide compounds involve direct condensation of benzoic acids and amines . The prepared catalyst provides active sites for the synthesis of benzamides .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamide compounds can be analyzed using various methods such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Applications De Recherche Scientifique
Antioxidant Activity
Benzamides, including 3-(2-Methylpropoxy)benzamide, have been investigated for their antioxidant potential. Researchers synthesized novel benzamide compounds from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds were then characterized using spectroscopic techniques (IR, 1H NMR, and 13C NMR). The in vitro antioxidant activity of these compounds was evaluated through total antioxidant, free radical scavenging, and metal chelating assays. Some synthesized benzamides demonstrated more effective antioxidant activity than standard compounds .
Antibacterial Properties
The same benzamide derivatives were also tested for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Comparisons were made with control drugs. Understanding the antibacterial potential of 3-(2-Methylpropoxy)benzamide contributes to its potential use in combating bacterial infections .
Industrial Applications
Amide compounds find applications in various industrial sectors, including plastics, rubber, paper, and agriculture. While specific studies on 3-(2-Methylpropoxy)benzamide are limited, its structural similarity to other amides suggests potential industrial uses .
Drug Discovery
Amide derivatives have gained prominence in drug discovery. Although not directly studied for this purpose, 3-(2-Methylpropoxy)benzamide could serve as a scaffold for designing novel drugs. Researchers often explore amide-based compounds due to their diverse biological activities .
Terahertz Tagging
Organic molecules containing amide groups exhibit resonance in the terahertz frequency range (0.1–10 THz). While not specifically mentioned for 3-(2-Methylpropoxy)benzamide, this property could be relevant for applications such as terahertz tagging .
Cascade Benz Annulation
The mechanism of cascade benz annulation involving N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide catalyzed by Ag(I) has been studied. Although not directly related to applications, understanding the reactivity of benzamides provides insights into their potential synthetic utility .
Mécanisme D'action
Target of Action
The primary target of 3-(2-Methylpropoxy)benzamide is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
It is known that benzamides can interact with their targets through various mechanisms, potentially altering their function .
Biochemical Pathways
DNA repair pathway . By interacting with PARP1, it could influence the repair of single-strand DNA breaks .
Pharmacokinetics
They are primarily metabolized in the liver and excreted via the kidneys .
Result of Action
Given its target, it could potentially influence dna repair processes, genomic stability, and cell death .
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCBDCMKUSSXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




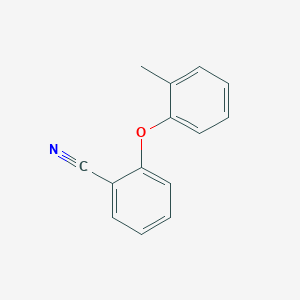
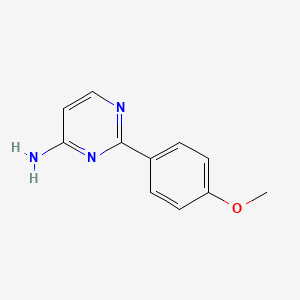
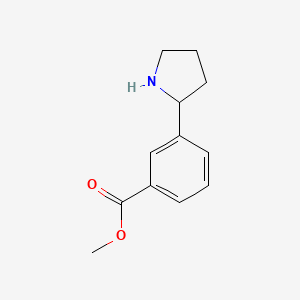
![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)
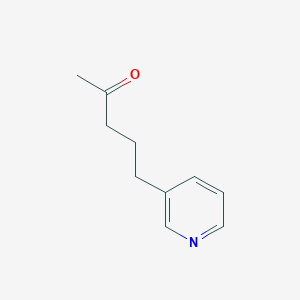
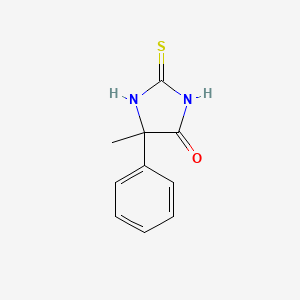
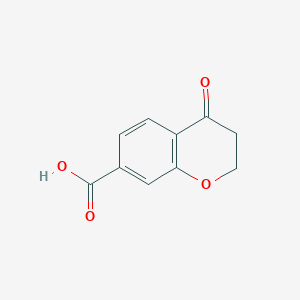
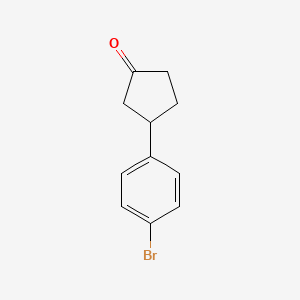
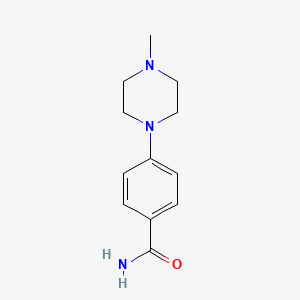

![Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) Rh2(S-PTAD)4](/img/structure/B3166248.png)
![(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B3166249.png)
amine hydrochloride](/img/structure/B3166256.png)